N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822782
InChI: InChI=1S/C20H20ClN3O3/c1-13(25)22-17-3-2-4-18(10-17)23-20(27)15-9-19(26)24(12-15)11-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)(H,23,27)
SMILES:
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.8 g/mol

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14822782

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H20ClN3O3
Molecular Weight 385.8 g/mol
IUPAC Name N-(3-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H20ClN3O3/c1-13(25)22-17-3-2-4-18(10-17)23-20(27)15-9-19(26)24(12-15)11-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)(H,23,27)
Standard InChI Key IYJQKVADNZZZCA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Introduction

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring structure containing nitrogen, along with an amide functional group, an acetylamino group, and a chlorobenzyl substituent. These functional groups contribute to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Purification

The synthesis of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps using readily available starting materials. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Industrial production may utilize continuous flow reactors to enhance scalability and efficiency.

StepDescription
1.Preparation of starting materials
2.Formation of the pyrrolidine ring
3.Introduction of functional groups (acetylamino and chlorobenzyl)
4.Purification via recrystallization or chromatography

Biological Activities and Potential Applications

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Its ability to bind to specific enzymes or receptors makes it a promising candidate for further research in medicinal chemistry.

Potential ApplicationMechanism
Anti-inflammatoryInteraction with inflammatory pathways
AnalgesicModulation of pain perception pathways
AnticancerInhibition of cancer cell proliferation

Comparison with Similar Compounds

Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide, but its unique combination of functional groups distinguishes it from others.

Compound NameUnique Features
1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acidLacks bromine substituent
N-(4-nitrophenyl)-5-oxopyrrolidine carboxamideDifferent electronic properties due to nitro group
N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamideSpecific combination of acetylamino and chlorobenzyl groups

Future Research Directions

Further studies are needed to fully explore the therapeutic potential of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide. This includes in-depth investigations into its mechanism of action, structure-activity relationships, and potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator